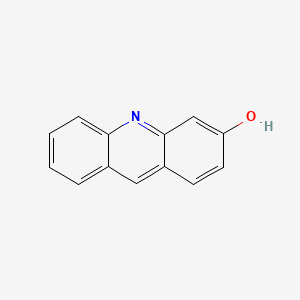
3-Acridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acridinol, also known as acridin-3-ol, is an organic compound with the molecular formula C13H9NO. It is a derivative of acridine, characterized by the presence of a hydroxyl group at the third position of the acridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Acridinol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroquinoline-3-carbaldehyde with (acetylmethylene)triphenylphosphorane. This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to laboratory synthesis, with adjustments for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acridinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of acridine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridinone derivatives, while reduction can produce various reduced acridine compounds .
Aplicaciones Científicas De Investigación
3-Acridinol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-acridinol involves its ability to intercalate with DNA, disrupting the normal function of nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to cell death in certain microorganisms and cancer cells. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Acridinone: An oxidized form of acridine, often used in similar applications as this compound.
Hydroacridines: Reduced forms of acridine, which have different chemical properties and applications compared to this compound.
Uniqueness of this compound: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions with DNA and other biomolecules, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
7132-70-9 |
|---|---|
Fórmula molecular |
C13H9NO |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
acridin-3-ol |
InChI |
InChI=1S/C13H9NO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14-13(10)8-11/h1-8,15H |
Clave InChI |
PCQLWQDFGQKOAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



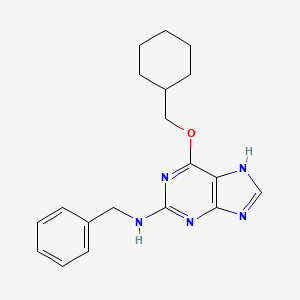

![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)
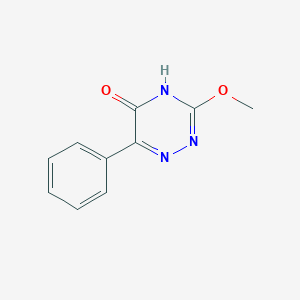

![2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-](/img/structure/B12908750.png)
![2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B12908755.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
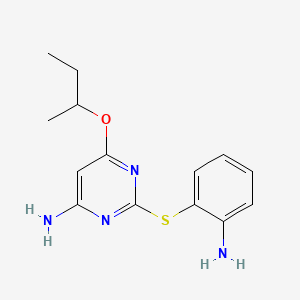

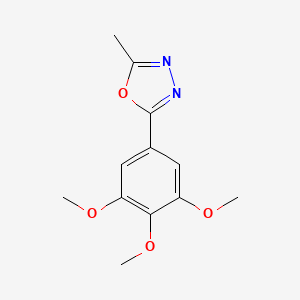
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
